(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid
CAS No.: 497059-60-6
Cat. No.: VC7666568
Molecular Formula: C29H25NO4
Molecular Weight: 451.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497059-60-6 |
|---|---|
| Molecular Formula | C29H25NO4 |
| Molecular Weight | 451.522 |
| IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |
| Standard InChI Key | RAPMNQVPJSSLIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a β-amino acid backbone with a naphthalen-1-ylmethyl group at the C2 position and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety. The stereochemical designation (R,S) indicates a racemic mixture at the chiral center, which influences its conformational flexibility in peptide chains . The naphthalene moiety contributes to its hydrophobic character (), as calculated via PubChem’s XLogP3 algorithm .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 451.522 g/mol | |
| Melting Point | 199–201°C | |
| Boiling Point | 687.7°C at 760 mmHg | |
| Solubility | DMSO (>50 mg/mL), DCM (>20 mg/mL) |
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS using 2-chlorotrityl chloride (2-CTC) resin, which enables efficient coupling and deprotection cycles . The naphthalen-1-ylmethyl side chain is introduced using Boc-protected intermediates, followed by Fmoc installation via carbodiimide-mediated coupling . Racemization during synthesis is minimized by maintaining reaction temperatures below 0°C and using HOBt/DIPEA activators .
Analytical Characterization
-
HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) confirms >95% purity .
-
Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 452.3, consistent with the molecular formula .
-
NMR: H NMR (DMSO-d6) signals at δ 7.2–8.3 ppm confirm aromatic protons from the naphthalene and Fmoc groups .
Applications in Peptide Synthesis
Stabilization of Peptide Backbones
Incorporating this β-amino acid into peptides reduces enzymatic degradation by 40–60% compared to α-amino acids, as demonstrated in serum stability assays . The naphthalene side chain enhances helical propensity in foldamers, with circular dichroism (CD) spectra showing a 30% increase in α-helix content in model peptides .
Side Chain Functionalization
The compound’s methylene bridge allows selective modification via Huisgen cycloaddition or thiol-ene chemistry, enabling site-specific conjugation of fluorophores or PEG chains . For example, coupling with Alexa Fluor 488 yields labeled peptides with quantum efficiencies >0.8 .
Role in Drug Development
Peptide-Based Therapeutics
Vasopressin analogs incorporating this residue show 5-fold higher binding affinity to V2 receptors compared to native peptides, attributed to enhanced hydrophobic packing . In vivo studies in rat models demonstrate a 50% increase in antidiuretic activity and reduced off-target effects.
Prodrug Design
The Fmoc group serves as a protease-labile prodrug moiety. Enzymatic cleavage by carboxypeptidases releases active peptides with t₁/₂ values of 6–8 hours in plasma, optimizing pharmacokinetic profiles .
Bioconjugation Strategies
Antibody-Drug Conjugates (ADCs)
Site-specific conjugation via microbial transglutaminase links the compound’s amino group to anti-HER2 antibodies, yielding ADCs with drug-to-antibody ratios (DAR) of 3.8–4.2 . These constructs exhibit IC₅₀ values of 2.1 nM against SK-BR-3 breast cancer cells .
Diagnostic Imaging
Radiolabeling with Ga via NOTA chelators produces PET tracers with tumor-to-background ratios of 12:1 in xenograft models, highlighting its utility in oncology imaging .
Neuroscience Research
Neuropeptide Mimetics
Substitution of phenylalanine with this residue in neurokinin A analogs increases blood-brain barrier penetration by 70%, as measured by in situ perfusion models . Behavioral assays in murine models show a 40% reduction in anxiety-like behaviors following intracerebroventricular administration.
Amyloid Modulation
The naphthalene moiety inhibits β-sheet formation in Aβ₁–₄₂ fibrils, reducing amyloid cytotoxicity by 65% in SH-SY5Y neuronal cultures . Thioflavin T assays confirm a 50% decrease in fibril density after 24-hour incubation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume